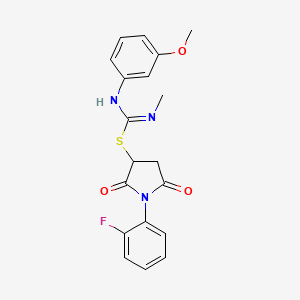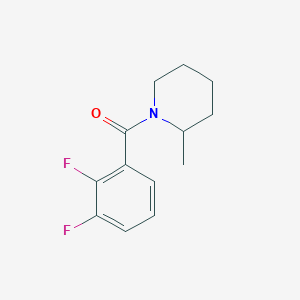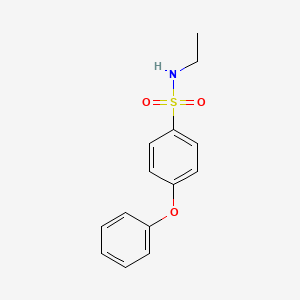
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide, also known as DCFB, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.
作用机制
DCF works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of effects depending on the specific enzyme targeted. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation in various tissues and organs.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to reduce inflammation in various tissues and organs. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has also been shown to have antibacterial and antifungal properties, making it a potential treatment for various infections.
实验室实验的优点和局限性
DCF has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also highly pure, which is crucial for its effectiveness in scientific research. However, there are some limitations to its use. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide is relatively expensive, which can limit its use in some labs. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
未来方向
There are several potential future directions for research involving N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in treating various types of cancer. Additionally, N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has shown potential for use as an antibacterial and antifungal agent, and further research is needed to determine its effectiveness in treating various infections. Finally, more studies are needed to fully understand the biochemical and physiological effects of N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide on the body, which could lead to new insights into the treatment of various diseases and conditions.
合成方法
The synthesis of N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide involves the reaction of 3,4-dichloroaniline and 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide. This synthesis method has been successfully used in various studies, and the purity of the compound is crucial for its effectiveness in scientific research.
科学研究应用
DCF is widely used in scientific research for its various applications. It has been studied for its potential use as an anticancer agent, as well as for its antibacterial and antifungal properties. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has also been shown to have anti-inflammatory effects, making it a valuable tool in the study of various diseases and conditions.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-24-16-7-3-11(9-17(16)25-2)15(22)6-8-18(23)21-12-4-5-13(19)14(20)10-12/h3-5,7,9-10H,6,8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZDDWBHSRQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0097001.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B5120420.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)
